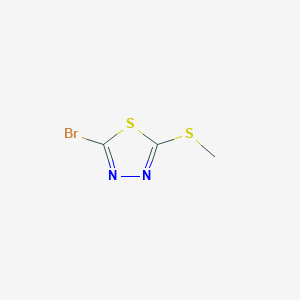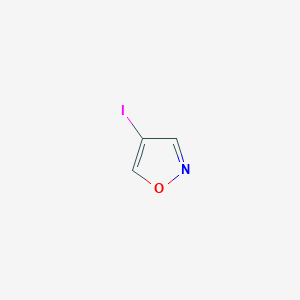![molecular formula C6H12ClNO B1322036 Chlorhydrate de 8-Oxa-3-azabicyclo[3.2.1]octane CAS No. 54745-74-3](/img/structure/B1322036.png)
Chlorhydrate de 8-Oxa-3-azabicyclo[3.2.1]octane
Vue d'ensemble
Description
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system. This compound is often used as an intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs .
Applications De Recherche Scientifique
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is employed in various scientific research applications:
Chemistry: It serves as an important intermediate in organic synthesis, facilitating the creation of complex molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs.
Mécanisme D'action
Target of Action
The primary target of 8-Oxa-3-azabicyclo[32It’s known that this compound is used for the development ofPI3K inhibitors . PI3K (Phosphoinositide 3-kinases) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Biochemical Pathways
The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, it is recommended to store it in a cool, dry place in a tightly closed container, away from oxidizing agents . This suggests that exposure to heat, moisture, and oxidizing agents may affect the stability and efficacy of the compound.
Analyse Biochimique
Biochemical Properties
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the development of PI3K inhibitors . The nature of these interactions often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Cellular Effects
The effects of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular function. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of important biomolecules, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its biochemical effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications .
Subcellular Localization
The subcellular localization of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical properties. For instance, the compound may accumulate in the nucleus, where it can influence gene expression, or in the mitochondria, where it can affect cellular metabolism .
Méthodes De Préparation
The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core in the family of tropane alkaloids . This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Comparaison Avec Des Composés Similaires
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 2,2-Dimethylmorpholine
- 2-Oxa-6-azaspiro[3.3]heptane
- Octahydrocyclopenta[c]pyrrole
These compounds share similar bicyclic structures but differ in their specific functional groups and applications. The uniqueness of 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride lies in its specific ring system and the presence of both oxygen and nitrogen atoms, which contribute to its distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADOTNAXKKFKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621162 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54745-74-3 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Oxa-3-aza-bicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)
![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)

![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)



![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)


![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)

